Methyl alpha-L-rhamnopyranoside Methyl alpha-L-rhamnopyranoside 2-Methoxy-6-methyloxane-3,4,5-triol is a natural product found in Rhododendron japonoheptamerum and Rhododendron japonicum with data available.
Brand Name: Vulcanchem
CAS No.: 14917-55-6
VCID: VC21004314
InChI: InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m0/s1
SMILES: CC1C(C(C(C(O1)OC)O)O)O
Molecular Formula: C7H14O5
Molecular Weight: 178.18 g/mol

Methyl alpha-L-rhamnopyranoside

CAS No.: 14917-55-6

Cat. No.: VC21004314

Molecular Formula: C7H14O5

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl alpha-L-rhamnopyranoside - 14917-55-6

Specification

Description 2-Methoxy-6-methyloxane-3,4,5-triol is a natural product found in Rhododendron japonoheptamerum and Rhododendron japonicum with data available.
CAS No. 14917-55-6
Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
IUPAC Name (2R,3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m0/s1
Standard InChI Key OHWCAVRRXKJCRB-PAMBMQIZSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)O)O
SMILES CC1C(C(C(C(O1)OC)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator